![molecular formula C22H13NO2 B12470450 2-[2-(4-Nitrophenyl)ethynyl]anthracene](/img/structure/B12470450.png)
2-[2-(4-Nitrophenyl)ethynyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2-[(4-Nitrophenyl)ethynyl]anthracene can be synthesized using the Suzuki/Sonogashira cross-coupling reactions . This method involves the coupling of a halogenated anthracene derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate . The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .
Chemical Reactions Analysis
2-[(4-Nitrophenyl)ethynyl]anthracene undergoes various chemical reactions, including:
Scientific Research Applications
2-[(4-Nitrophenyl)ethynyl]anthracene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-nitrophenyl)ethynyl]anthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This intercalation is facilitated by the planar structure of the anthracene moiety, which allows it to slide between the base pairs of the DNA helix .
Comparison with Similar Compounds
2-[(4-Nitrophenyl)ethynyl]anthracene can be compared with other anthracene-based derivatives such as:
9-(4-Phenyl)anthracene: This compound has a phenyl group instead of a nitrophenyl group, resulting in different photophysical properties.
9-(4-Phenylethynyl)anthracene: Similar to 2-[(4-nitrophenyl)ethynyl]anthracene but lacks the nitro group, affecting its reactivity and applications.
9,10-Bis(phenylethynyl)anthracene: This compound has two phenylethynyl groups, leading to enhanced fluorescence and different electrochemical properties.
2-[(4-Nitrophenyl)ethynyl]anthracene stands out due to the presence of the nitro group, which imparts unique electronic and reactive properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C22H13NO2 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[2-(4-nitrophenyl)ethynyl]anthracene |
InChI |
InChI=1S/C22H13NO2/c24-23(25)22-11-8-16(9-12-22)5-6-17-7-10-20-14-18-3-1-2-4-19(18)15-21(20)13-17/h1-4,7-15H |
InChI Key |
WNZMKZCJOFTJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C#CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B12470373.png)
![N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12470375.png)
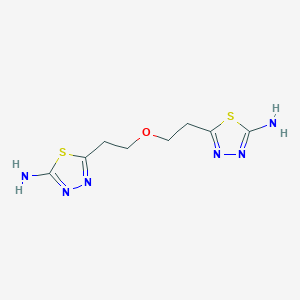
![2-({4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B12470397.png)
![2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B12470400.png)
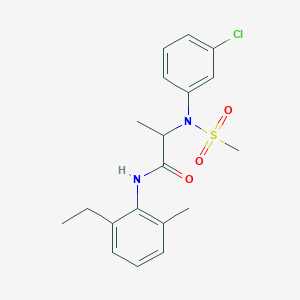
![5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid](/img/structure/B12470407.png)
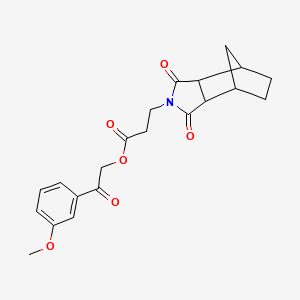
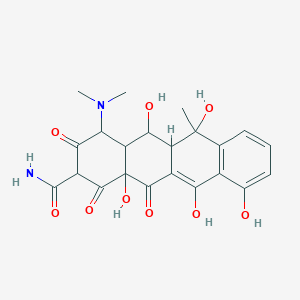
![3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B12470429.png)
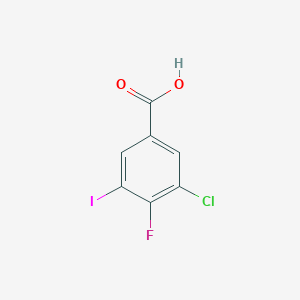
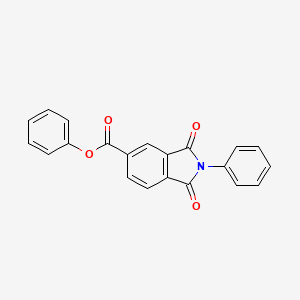
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide](/img/structure/B12470443.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B12470456.png)
